molecular formula C13H16N2 B11092886 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6678-83-7

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11092886
CAS No.: 6678-83-7
M. Wt: 200.28 g/mol
InChI Key: WPILWEFRBGMVDD-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family Beta-carbolines are a group of indole alkaloids that are structurally related to tryptamines These compounds are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone under acidic conditions. The specific steps are as follows:

    Starting Materials: Tryptamine and an appropriate aldehyde or ketone.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.

    Product Isolation: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized beta-carbolines.

Scientific Research Applications

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its psychoactive effects and potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound is known to bind to serotonin receptors, which may explain its psychoactive effects. Additionally, it can interact with enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1,3-Dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines, such as harmine, harmaline, and tetrahydroharmine These compounds share a similar core structure but differ in their functional groups and biological activities

List of Similar Compounds

  • Harmine
  • Harmaline
  • Tetrahydroharmine
  • Norharmane
  • Harman

These compounds, like this compound, are of interest for their diverse biological activities and potential therapeutic applications.

Properties

CAS No.

6678-83-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1,3-dimethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H16N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-6,8-9,14-15H,7H2,1-2H3

InChI Key

WPILWEFRBGMVDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1)C)NC3=CC=CC=C23

Origin of Product

United States

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